molecular formula C11H13ClO3S B2775801 2,2-Dimethyl-3,4-dihydrochromene-8-sulfonyl chloride CAS No. 1565390-34-2

2,2-Dimethyl-3,4-dihydrochromene-8-sulfonyl chloride

Cat. No.: B2775801
CAS No.: 1565390-34-2
M. Wt: 260.73
InChI Key: WOYJTDZEJDPCGR-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3,4-dihydrochromene-8-sulfonyl chloride is an organic compound with the molecular formula C11H13ClO3S. It is a derivative of chromene, a bicyclic structure consisting of a benzene ring fused to a pyran ring. This compound is notable for its sulfonyl chloride functional group, which makes it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-3,4-dihydrochromene-8-sulfonyl chloride typically involves the sulfonation of 2,2-dimethyl-3,4-dihydrochromene. The process begins with the preparation of 2,2-dimethyl-3,4-dihydrochromene, which can be synthesized through the cyclization of appropriate precursors under acidic conditions. The sulfonation is then carried out using chlorosulfonic acid or sulfur trioxide in the presence of a suitable solvent, such as dichloromethane, at low temperatures to yield the sulfonyl chloride derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance safety. The use of automated systems allows for the efficient handling of reactive intermediates and the optimization of yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3,4-dihydrochromene-8-sulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.

    Oxidation and Reduction: The chromene moiety can undergo oxidation to form chromanones or reduction to yield dihydrochromenes.

    Electrophilic Aromatic Substitution: The benzene ring in the chromene structure can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Electrophilic Aromatic Substitution: Reagents like nitric acid, bromine, and sulfuric acid are utilized under controlled conditions.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Produced by the reaction with alcohols or phenols.

    Chromanones and Dihydrochromenes: Resulting from oxidation and reduction reactions, respectively.

Scientific Research Applications

2,2-Dimethyl-3,4-dihydrochromene-8-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical assays.

    Medicine: It is involved in the synthesis of potential therapeutic agents, particularly those targeting sulfonamide-sensitive enzymes.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific functional properties.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethylchromene: Lacks the sulfonyl chloride group, making it less reactive in nucleophilic substitution reactions.

    3,4-Dihydrochromene: Similar structure but without the dimethyl groups, affecting its chemical properties and reactivity.

    Chromene: The parent compound, which lacks both the dimethyl and sulfonyl chloride groups.

Uniqueness

2,2-Dimethyl-3,4-dihydrochromene-8-sulfonyl chloride is unique due to the presence of both the dimethyl groups and the sulfonyl chloride functional group. This combination imparts specific reactivity and stability, making it a valuable intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions and its applications in various fields highlight its significance in scientific research and industrial processes.

Properties

IUPAC Name

2,2-dimethyl-3,4-dihydrochromene-8-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO3S/c1-11(2)7-6-8-4-3-5-9(10(8)15-11)16(12,13)14/h3-5H,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOYJTDZEJDPCGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=C(O1)C(=CC=C2)S(=O)(=O)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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